molecular formula C16H15NO4S B1669633 Ácido 3-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)benzoico CAS No. 327092-81-9

Ácido 3-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)benzoico

Número de catálogo: B1669633
Número CAS: 327092-81-9
Peso molecular: 317.4 g/mol
Clave InChI: ZGVIUMKHTXKKOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Treatment

The most notable application of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is in cancer therapy. Its selective inhibition of AKR1C3 contributes to reduced tumor growth and improved outcomes in preclinical models of breast and prostate cancer. The compound's ability to modulate steroid metabolism is particularly relevant, as AKR1C3 plays a crucial role in converting inactive steroid precursors into active forms that promote tumorigenesis .

Other Potential Applications

Beyond oncology, there are indications that this compound may also have applications in treating other conditions influenced by steroid metabolism, such as certain hormonal disorders. Its structural attributes allow for modifications that could enhance selectivity and potency against different isoforms or related targets .

High-Throughput Screening Studies

In a significant study published in PubMed, researchers conducted high-throughput screening to identify inhibitors of AKR1C3. 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid emerged as a lead compound due to its potent inhibitory effects at low concentrations (sub-nanomolar levels). The study also highlighted structure-activity relationship (SAR) investigations that revealed critical positioning for the carboxylate group and the importance of small substituents on the dihydroisoquinoline for enhancing potency .

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, modifications to the sulfonamide or alterations in the benzoic acid moiety have been investigated for their effects on enzyme inhibition and cellular activity. These studies aim to develop more effective therapeutic agents with improved pharmacokinetic properties .

Mecanismo De Acción

AKR1C3-IN-1 ejerce sus efectos al unirse al sitio activo de la enzima AKR1C3, inhibiendo así su actividad. Esta inhibición evita la conversión de andrógenos débiles en andrógenos potentes, lo cual es crucial en la progresión de ciertos cánceres. Los objetivos moleculares involucrados incluyen la vía de señalización del receptor de andrógenos, que se reactiva en el cáncer de próstata resistente a la castración .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AKR1C3-IN-1 involucra varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes. La ruta sintética generalmente comienza con la preparación de una estructura central, seguida de modificaciones de grupos funcionales para mejorar la selectividad y la potencia. Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos como dimetilsulfóxido (DMSO), catalizadores y varios ácidos y bases .

Métodos de producción industrial

La producción industrial de AKR1C3-IN-1 involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para mantener la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

AKR1C3-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases. Las condiciones de reacción típicamente involucran temperaturas controladas, niveles de pH y sistemas de solventes para asegurar velocidades de reacción óptimas y formación de producto .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de esteroides, que son cruciales para estudiar el papel de la enzima en el metabolismo de los esteroides y sus implicaciones en el cáncer .

Comparación Con Compuestos Similares

AKR1C3-IN-1 se compara con otros compuestos similares, como la Estilopina y varios análogos del indometacina. Estos compuestos también inhiben AKR1C3 pero difieren en su selectividad y potencia. AKR1C3-IN-1 es único debido a su alta selectividad y potencia, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico .

Lista de compuestos similares

  • Estilopina
  • Análogos del indometacina
  • Fármacos antiinflamatorios no esteroideos (AINE)
  • Flavonoides
  • Ciclopenanos

Actividad Biológica

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is a compound that has garnered attention for its potent biological activity, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism and has been implicated in various cancers, including breast and prostate cancer. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The compound acts as a highly selective inhibitor of AKR1C3, with a reported potency in the low nanomolar range. The mechanism involves the binding of the carboxylate group of the compound to the oxyanion hole of the enzyme, while the sulfonamide moiety facilitates correct orientation for binding within a hydrophobic pocket adjacent to the active site. Structure-activity relationship (SAR) studies indicate that modifications to both the sulfonamide and dihydroisoquinoline components can enhance potency, with specific stereoisomers demonstrating improved efficacy .

Inhibition Studies

A high-throughput screening identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent inhibitor of AKR1C3. The selectivity of this compound is notable, showing a 1500-fold preference for AKR1C3 over other isoforms. In vitro studies demonstrated that small modifications to the dihydroisoquinoline structure could yield compounds with significantly enhanced inhibitory activity .

Cellular Activity

The cellular potency of this compound was evaluated through assays measuring its ability to inhibit AKR1C3-mediated metabolism of various substrates. Results indicated that amide analogues exhibited greater efficacy than predicted by enzymatic assays alone, suggesting complex interactions within cellular environments that enhance biological activity .

Data Summary

The following table summarizes key properties and findings related to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid:

Property Details
Molecular Formula C₁₆H₁₅N₁O₄S
CAS Number 327092-81-9
Molecular Weight 317.36 g/mol
Inhibition Potency Low nM range
Selectivity Ratio 1500-fold for AKR1C3 over other isoforms
Key Structural Features Carboxylate group, sulfonamide linkage
Therapeutic Implications Potential treatment for breast and prostate cancer

Case Studies

Several studies have explored the implications of inhibiting AKR1C3 in cancer therapy:

  • Breast Cancer Models : In preclinical models, inhibition of AKR1C3 resulted in reduced tumor growth and altered steroid hormone metabolism, indicating potential benefits in managing hormone-responsive cancers .
  • Prostate Cancer Research : Similar findings were noted in prostate cancer studies where AKR1C3 inhibition led to decreased cell proliferation and increased apoptosis in cancerous cells .

Propiedades

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVIUMKHTXKKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351900
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327092-81-9
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Reactant of Route 5
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Customer
Q & A

Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?

A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.

Q2: How does 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid interact with AKR1C3 at the molecular level?

A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.

Q3: What structural modifications of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid were explored, and how did they impact its inhibitory activity?

A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.

Q4: Beyond direct enzyme inhibition, did 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid demonstrate cellular activity?

A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.

Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?

A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.